2-Acetylamino-3-O,6-O-dimethyl-2-deoxy-α-D-galactopyranose 1,4-diacetate 2-Acetylamino-3-O,6-O-dimethyl-2-deoxy-α-D-galactopyranose 1,4-diacetate
Brand Name: Vulcanchem
CAS No.: 17296-16-1
VCID: VC0098332
InChI: InChI=1S/C14H23NO8/c1-7(16)15-11-13(20-5)12(21-8(2)17)10(6-19-4)23-14(11)22-9(3)18/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC(=O)C)COC)OC(=O)C)OC
Molecular Formula: C14H23NO8
Molecular Weight: 333.337

2-Acetylamino-3-O,6-O-dimethyl-2-deoxy-α-D-galactopyranose 1,4-diacetate

CAS No.: 17296-16-1

Main Products

VCID: VC0098332

Molecular Formula: C14H23NO8

Molecular Weight: 333.337

2-Acetylamino-3-O,6-O-dimethyl-2-deoxy-α-D-galactopyranose 1,4-diacetate - 17296-16-1

CAS No. 17296-16-1
Product Name 2-Acetylamino-3-O,6-O-dimethyl-2-deoxy-α-D-galactopyranose 1,4-diacetate
Molecular Formula C14H23NO8
Molecular Weight 333.337
IUPAC Name [(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C14H23NO8/c1-7(16)15-11-13(20-5)12(21-8(2)17)10(6-19-4)23-14(11)22-9(3)18/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1
Standard InChIKey DBAHMXCIGBQFKC-RGDJUOJXSA-N
SMILES CC(=O)NC1C(C(C(OC1OC(=O)C)COC)OC(=O)C)OC
Synonyms 2-Acetylamino-3-O,6-O-dimethyl-2-deoxy-α-D-galactopyranose 1,4-diacetate
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator